molecular formula C19H21Cl2N5O2 B11308031 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11308031
M. Wt: 422.3 g/mol
InChI Key: WEILWXRXRCGVBO-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxybenzyl group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base such as potassium carbonate.

    Introduction of the tetrazole ring: The intermediate product is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Final coupling: The tetrazole intermediate is coupled with a propylamine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
  • N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine

Uniqueness

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C19H21Cl2N5O2/c1-3-9-26-24-19(23-25-26)22-11-13-7-8-17(18(10-13)27-2)28-12-14-15(20)5-4-6-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,24)

InChI Key

WEILWXRXRCGVBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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